1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical entity often explored in various scientific research domains. Its unique structure features both pyrimidine and urea functionalities, making it a subject of interest in both organic chemistry and pharmacology. The presence of substituents like dimethylamino and fluoro groups contributes to its reactivity and potential bioactivity.
Preparation Methods
Preparation of this compound typically involves multi-step organic synthesis. The synthetic route generally starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino group. Subsequent steps involve the attachment of the aminoethyl chain and the final coupling with the fluorophenyl urea derivative. Reaction conditions often include the use of catalysts, controlled temperatures, and solvents like acetonitrile or dichloromethane to facilitate the reactions. Industrial production, although less documented, would likely scale these reactions with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
Oxidation
It can be oxidized using agents like potassium permanganate or hydrogen peroxide under mild conditions, leading to the formation of respective oxidized products.
Reduction
Reductive reactions using hydrogen or hydrides such as sodium borohydride can modify the functional groups, particularly reducing the nitro groups if present.
Substitution
The aromatic fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro group under suitable conditions. Common reagents include oxidizing agents, reducing agents, and nucleophiles like amines or thiols. Major products depend on the specific reactions but typically involve modified versions of the parent compound with alterations in the functional groups.
Scientific Research Applications
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea has several applications:
Chemistry
It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology
The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in biochemical pathways.
Medicine
Its analogs may exhibit pharmacological activities, thus it is studied for potential therapeutic applications.
Industry
It might be utilized in the development of new materials or as intermediates in the synthesis of more complex chemical entities.
Mechanism of Action
The compound’s mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its pyrimidine ring may mimic natural substrates or inhibitors, influencing biological pathways. The exact mechanism can vary, but it often involves binding to active sites or altering enzymatic activity, ultimately impacting cellular processes.
Comparison with Similar Compounds
Similar compounds include:
1-(2-Aminoethyl)-3-phenylurea
Shares the urea moiety but lacks the pyrimidine ring, impacting its reactivity and applications.
4-(Dimethylamino)-6-methylpyrimidine-2-amine
Contains the pyrimidine ring but lacks the urea linkage, altering its chemical behavior.
3-(3-Fluoro-2-methylphenyl)urea
Similar structural framework with differences in substituent positioning affecting its reactivity. The unique combination of the dimethylamino pyrimidine and fluorophenyl urea in 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea distinguishes it by offering specific reactivity and potential bioactivity not observed in its analogs.
And there you have it! If there’s anything else you’d like to delve into or expand upon, just let me know.
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-10-15(24(3)4)23-16(21-11)19-8-9-20-17(25)22-14-7-5-6-13(18)12(14)2/h5-7,10H,8-9H2,1-4H3,(H,19,21,23)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDWSARDZXJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C(=CC=C2)F)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.